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This document provides detailed application notes and protocols for using the CAP3 program
for the clustering and assembly of Expressed Sequence Tags (ESTSs). It includes an overview of
relevant command-line parameters, recommended settings for EST data, a step-by-step
protocol, and a workflow visualization to guide researchers in their transcriptomics analyses.

Introduction to CAP3 and EST Clustering

Expressed Sequence Tags (ESTs) are single-pass, partial sequences of cDNA clones that
provide a rapid and cost-effective method for gene discovery, transcript profiling, and functional
genomics. However, due to their inherent redundancy and potential for sequencing errors,
clustering and assembling raw EST data is a critical first step in extracting meaningful biological
information.

The CAP3 program, developed by Xiaogiu Huang and Anup Madan, is a widely used and
effective tool for DNA sequence assembly.[1][2] It is particularly well-suited for EST clustering
due to its ability to handle sequencing errors, clip low-quality regions, and use base quality
information to produce accurate consensus sequences.[3][4][5] CAP3 identifies overlapping
ESTs and assembles them into contigs, which represent putative unique transcripts.

CAP3 Command-Line Parameters for EST
Clustering
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Effective EST clustering with CAP3 relies on the appropriate tuning of its command-line
parameters. The following tables summarize the key parameters, their default values, and
recommendations for their use with EST data.

Overlap Detection and Scoring Parameters

These parameters control the stringency of overlap detection between EST sequences.
Adjusting these is crucial for balancing sensitivity (grouping related ESTs) and specificity
(avoiding the merger of paralogous sequences).
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Recommended Rationale for

Parameter Description Default Value .
Value for ESTs  EST Clustering
ESTs are
relatively short; a
slightly lower
Overlap length cutoff can help
-0 cutoff (in base 40 30-50 capture true
pairs).[1] overlaps, but

setting it too low
may increase

false positives.

ESTs have a
higher error rate
than genomic
DNA. A slightly
higher identity
cutoff helps to
distinguish

Overlap percent

P . . 90 92-95 between true

identity cutoff.[1]
overlaps and
chance
similarities, as
well as to
separate
paralogous

sequences.

This score is
influenced by
match,
o mismatch, and
Overlap similarity
-S 900 250-500 gap scores. A
score cutoff.[1]
lower cutoff may
be necessary for
shorter, lower-

quality ESTs.
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This helps to
avoid forcing
alignments of

] sequences that
Maximum

-h overhang 20 10-20

percent length.

only partially
overlap, which
can be indicative
of chimeric
clones or other

artifacts.

Lowering this

can increase

Segment pair sensitivity for
score cutoff for finding initial

-i word-based 40 20-30 seeds of
overlap alignment, which
detection. is useful for

shorter or more

divergent ESTs.

A lower value
allows for more

fragmented initial

Chain score alignments to be
.| cutoff for 80 40-60 chained together,
segment pairs. which can be

beneficial for
lower-quality
EST data.

Quality and Clipping Parameters

These parameters are used to handle the typically lower quality of single-pass EST sequences,
especially at the 5" and 3' ends.
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Recommended Rationale for

Parameter Description Default Value .
Value for ESTs  EST Clustering

ESTs often have
low-quality ends.
Increasing this
Base quality value ensures
-C cutoff for 12 15-20 that more of the
clipping.[1] error-prone
regions are
trimmed before

assembly.

This parameter
helps to
differentiate true
polymorphisms
from sequencing

) errors by
Base quality

-b cutoff for 20 20-25

differences.[1]

considering the
quality of
mismatched
bases. A higher
value gives more

confidence to

observed
differences.

-d Maximum quality 200 200-250 This sets a
score sum at threshold for the
differences.[1] cumulative

quality of

mismatches in
an overlap,
preventing the
assembly of
sequences that
are likely

paralogs rather
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than alleles or
sequencing

errors.

This defines the
window size for
searching for a
good clipping

-y Clipping range. 100 50-100 position. A
smaller range
can be more
precise if quality

drops off sharply.

For ESTs, which

- may have low
Minimum number

coverage,
-Z of good reads at 1 1-2 ) )
o . keeping this
clipping position. )
value low is often

necessary.

Assembly and Output Parameters

These parameters control the contig assembly process and the format of the output files.
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Recommended Rationale for

Parameter Description Default Value .
Value for ESTs  EST Clustering

This parameter
can be adjusted
to allow for small
Maximum gap insertions/deletio
-f length in an 20 20-30 ns, which can be
overlap.[1] common in ESTs
due to
sequencing

errors.

A slightly lower
gap penalty can
Gap penalt be more tolerant
g pp Yy 6 4-6 _ _
factor.[1] of insertions and
deletions in EST

sequences.

This should

generally be
Consider reverse enabled to
orientation of assemble ESTs
reads (1=yes, that may have
0=no0).[1] been sequenced

from either the 5'

or 3' end.

Increasing this
can improve
sensitivity at the
Maximum cost of
4 number of word 300 300500 computational
matches to time, which may
consider.[1] be useful for
large and
complex EST

datasets.
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Experimental Protocol for EST Clustering with CAP3

This protocol outlines the key steps for clustering a set of EST sequences in FASTA format
using CAP3 from the command line.

Prerequisites

o CAP3 Installation: Ensure that the CAP3 executable is installed and accessible from your
command-line environment.

e Input Data: Your EST sequences should be in a single FASTA formatted file (e.g.,
my_ests.fasta).

e Quality Scores (Optional but Recommended): If available, Phred quality scores should be in
a corresponding FASTA-like format in a file named my_ests.fasta.qual.[3] The availability of
quality scores significantly improves the accuracy of the assembly.[3][6]

Step-by-Step Procedure

e Prepare Your Data:
o Ensure your EST sequences are in a clean FASTA format.

o If you have quality scores, make sure the quality file is correctly named to correspond with
your sequence file.

e Execute CAP3:

[¢]

Open a terminal or command prompt.
o Navigate to the directory containing your input file(s).

o Run the CAP3 program with your desired parameters. A good starting point for EST
clustering is:

o This command will run CAP3 on my_ests.fasta with a 94% identity cutoff, a 40 bp overlap
length cutoff, and a similarity score cutoff of 300. The standard output, which includes the
assembly results, will be redirected to the file my_ests.cap3.out.
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e Analyze the Output:

o CAP3 generates several output files that provide a comprehensive summary of the
clustering results:[7]

» my_ests.fasta.cap.contigs: A FASTA file containing the consensus sequences of the
assembled contigs.

» my_ests.fasta.cap.contigs.qual: The quality scores for the consensus sequences in the
.contigs file.

» my_ests.fasta.cap.singlets: A FASTA file of the ESTs that were not assembled into any
contig.

» my_ests.fasta.cap.ace: An ACE file format of the assembly, which can be visualized in
programs like Consed.

» my_ests.fasta.cap.info: A file containing information about the assembly process.

» my_ests.cap3.out (from our command): The standard output containing a detailed log of
the assembly process.

Visualization of the EST Clustering Workflow

The following diagram illustrates the logical workflow of an EST clustering project using CAP3.
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Caption: Logical workflow for EST clustering using CAP3.

Considerations for Advanced Applications

o Alternative Splicing: EST data can reveal alternative splicing events. To investigate this, it
may be beneficial to perform assemblies with varying stringency parameters. A more relaxed
assembly might group isoforms, while a stringent one could separate them into different
contigs.

o Paralogous Genes: Distinguishing between highly similar paralogous genes is a significant
challenge. Using stringent overlap percent identity (-p) and a low maximum quality score
sum at differences (-d) can help in separating these sequences.

o Large Datasets: For very large EST datasets, consider pre-clustering with a faster algorithm
to reduce the input size for CAP3, which can be computationally intensive.

By following these protocols and recommendations, researchers can effectively leverage the
power of CAP3 for the accurate and efficient clustering of EST data, paving the way for
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downstream functional analysis and gene discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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